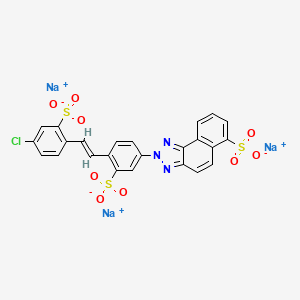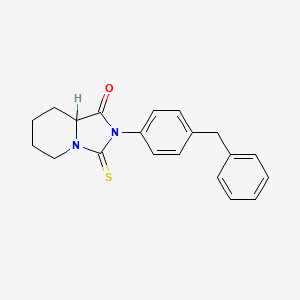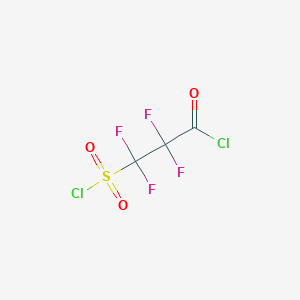
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is a chemical compound with significant applications in organic synthesis. It is known for its reactivity and versatility, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride typically involves the reaction of sulfur trioxide with cyanogen chloride. This reaction is highly exothermic and requires careful control of temperature and reaction conditions. The process involves the gradual addition of sulfur trioxide to cyanogen chloride, followed by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and safety measures is crucial due to the toxic and corrosive nature of the reactants involved. The reaction is carried out in an efficient hood with appropriate protective gear to ensure safety .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides and other derivatives.
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with alkenes to form β-lactams.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction processes, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkenes, primary alcohols, and carboxylic acids. The reactions are typically carried out in inert solvents such as chlorocarbons, acetonitrile, and ethers to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonamides, β-lactams, and carbamates. These products have significant applications in medicinal chemistry and other fields .
Wissenschaftliche Forschungsanwendungen
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is used in various scientific research applications, including:
Chemistry: It is a versatile reagent in organic synthesis, used for the preparation of complex molecules.
Biology: It is employed in the synthesis of inhibitors for biochemical studies.
Medicine: It is used in the development of medicinally important compounds such as β-lactams.
Industry: It finds applications in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The compound has two electrophilic sites, the carbon and the sulfur center, making it highly reactive. The reactions often proceed through the formation of intermediates such as 1,4-diradicals or charge transfer complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis.
3-(Chlorosulfonyl)benzoyl chloride: Used in similar applications but with different reactivity patterns.
Uniqueness
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is unique due to its tetrafluorinated structure, which imparts distinct reactivity and stability compared to other sulfonyl chlorides. This makes it particularly valuable in the synthesis of fluorinated compounds and materials .
Eigenschaften
CAS-Nummer |
77545-04-1 |
|---|---|
Molekularformel |
C3Cl2F4O3S |
Molekulargewicht |
262.99 g/mol |
IUPAC-Name |
3-chlorosulfonyl-2,2,3,3-tetrafluoropropanoyl chloride |
InChI |
InChI=1S/C3Cl2F4O3S/c4-1(10)2(6,7)3(8,9)13(5,11)12 |
InChI-Schlüssel |
QZVANSLXCYHFQG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)S(=O)(=O)Cl)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


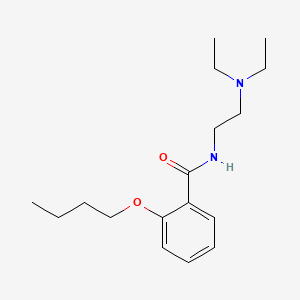
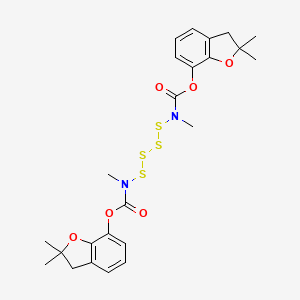
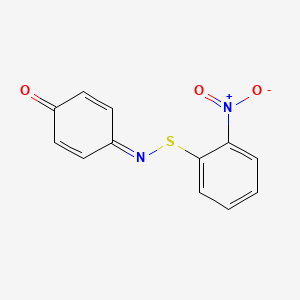
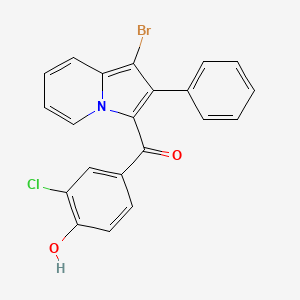
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
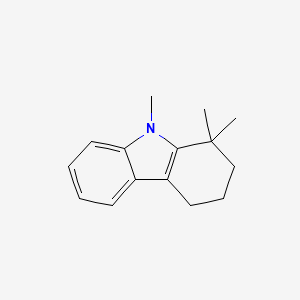
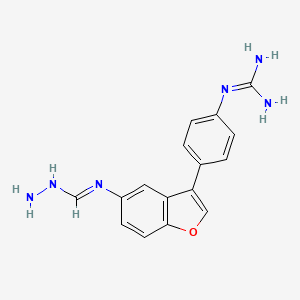
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
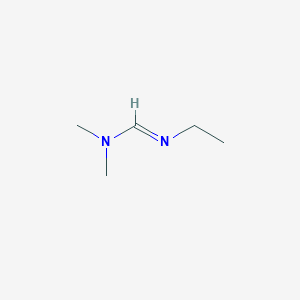
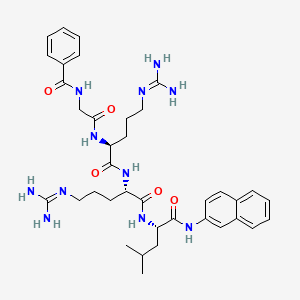
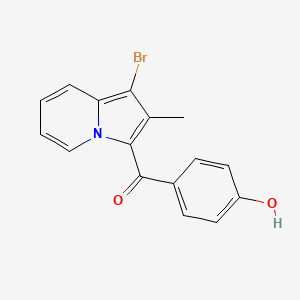
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
